(2S,5S)-2,5-diphenylpyrrolidine
Overview
Description
“(2S,5S)-2,5-diphenylpyrrolidine” is a chemical compound with the molecular formula C16H17N . It has a molecular weight of 223.32 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “(2S,5S)-2,5-diphenylpyrrolidine” is1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“(2S,5S)-2,5-diphenylpyrrolidine” is a solid at room temperature . .Scientific Research Applications
Catalysis and Ligand Synthesis
The synthesis and application of (2S,5S)-2,5-diphenylpyrrolidine derivatives in catalysis highlight their significance in the field of organometallic chemistry. For instance, the condensation of enantiopure trans-(2S,5S)-1-amino-2,5-diphenylpyrrolidine with formylaminoacetaldehyde, followed by specific cyclization processes, leads to the production of key compounds like trans-1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-1H-imidazole. These compounds can be alkylated to form a series of imidazolium salts, which are then used to create [MCl(COD)(NHC)] complexes with metals such as Rh and Ir. Such complexes have applications in catalysis, particularly in reactions involving carbon monoxide, where the σ-donor ability of the ligand plays a crucial role (Ros et al., 2006). Similarly, the synthesis of rhodium(I) 4-(dialkylamino)triazol-5-ylidene complexes using (2S,5S)-2,5-diphenylpyrrolidine demonstrates the potential of these derivatives in forming metal complexes with high selectivity and restricted bond rotation, further illustrating their utility in organometallic chemistry (Ros et al., 2008).
Organic Synthesis
In the realm of organic synthesis, (2S,5S)-2,5-diphenylpyrrolidine derivatives have been utilized as chiral catalysts for enantioselective reactions. For example, these chiral amines can catalyze the direct enantioselective Michael addition of aldehydes to vinyl ketones, resulting in the formation of optically active substituted 5-keto aldehydes. This showcases the derivatives' role in facilitating asymmetric synthesis, an important aspect of organic chemistry aimed at producing chiral molecules (Melchiorre & Jørgensen, 2003).
Medicinal Chemistry Applications
The synthesis of 5,5-diphenylpyrrolidine N-aroylthiourea derivatives and their subsequent structural and acid dissociation constant analysis represent another application avenue. These compounds have potential uses in medicinal chemistry, particularly due to their acidic properties and structural features, which could be relevant in drug design and development (Nural, 2017).
Material Science
In material science, (2S,5S)-2,5-diphenylpyrrolidine derivatives contribute to the development of novel materials. For example, they can be part of spin-labelled physical hydrogels, where the paramagnetic radical group is incorporated within the gelator molecule, leading to materials with unique magnetic and structural properties. Such materials have potential applications in various fields including biomedicine and electronics (Takemoto et al., 2015).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding release to the environment and taking protective measures during handling .
properties
IUPAC Name |
(2S,5S)-2,5-diphenylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOGHMNKMJMMNQ-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455844 | |
Record name | (2S,5S)-2,5-diphenylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-2,5-diphenylpyrrolidine | |
CAS RN |
295328-85-7 | |
Record name | (2S,5S)-2,5-diphenylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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